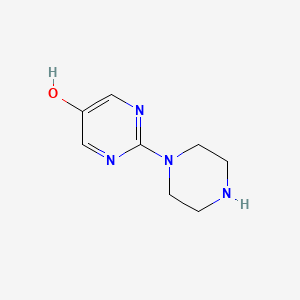

2-(Piperazin-1-yl)pyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylpyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c13-7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9,13H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKRAKYZQCJDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653105 | |

| Record name | 2-(Piperazin-1-yl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-85-2 | |

| Record name | 1-(5-Hydroxy-2-pyrimidinyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperazin-1-yl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-HYDROXY-2-PYRIMIDINYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2FEY43FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol

Foreword: The Strategic Importance of the Pyrimidinyl-Piperazine Scaffold

The convergence of the pyrimidine ring and the piperazine moiety creates a privileged scaffold of significant interest to the medicinal chemistry community. The pyrimidine core is a cornerstone of nucleic acids and a frequent component in molecules designed to interact with a vast array of biological targets. The piperazine ring, with its two basic nitrogen atoms, offers a versatile linker that can improve aqueous solubility, modulate pharmacokinetic properties, and provide a vector for establishing crucial interactions with protein targets.[1][2] The compound 2-(piperazin-1-yl)pyrimidin-5-ol is a valuable building block and a known human metabolite of several centrally acting drugs, underscoring its relevance in drug development and metabolic studies.[3]

This guide provides an in-depth, technically-grounded examination of a robust and logical synthetic pathway to 2-(piperazin-1-yl)pyrimidin-5-ol. Moving beyond a mere recitation of steps, we will explore the underlying chemical principles, the rationale for procedural choices, and the self-validating protocols required for ensuring scientific integrity.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 2-(piperazin-1-yl)pyrimidin-5-ol, hinges on the carbon-nitrogen bond between the pyrimidine C2 position and the piperazine nitrogen. This bond can be readily formed via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is highly effective because the electron-deficient nature of the pyrimidine ring facilitates attack by nucleophiles.

This leads to two key synthons: piperazine and an activated pyrimidine precursor, specifically 2-chloropyrimidin-5-ol . The latter serves as our key electrophilic intermediate. While commercially available, its synthesis from a more common precursor, 2-chloro-5-methoxypyrimidine, is an important and illustrative step involving a classic ether cleavage reaction.

Caption: Retrosynthetic pathway for 2-(Piperazin-1-yl)pyrimidin-5-ol.

Synthetic Pathway and Mechanistic Considerations

Our forward synthesis is a two-stage process designed for efficiency and reliability.

Stage 1: Synthesis of 2-Chloropyrimidin-5-ol via O-Demethylation The first stage involves the preparation of the key electrophile. Aryl methyl ethers are notably stable, requiring a potent reagent for cleavage. Boron tribromide (BBr₃) is the reagent of choice for this transformation.

-

Causality of Reagent Choice: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, weakening the C-O bond. The bromide ion then acts as a nucleophile to cleave the methyl group, a mechanism that is highly effective and generally proceeds under mild conditions, preventing degradation of the sensitive pyrimidine ring.

Stage 2: Nucleophilic Aromatic Substitution (SNAr) This is the core step where the target molecule is assembled. The reaction between 2-chloropyrimidin-5-ol and piperazine proceeds via a classic SNAr mechanism.

-

Reaction Rationale: The C2 position of the pyrimidine ring is significantly electron-deficient (δ+) due to the inductive electron-withdrawing effects of the two flanking ring nitrogens. This makes it highly susceptible to nucleophilic attack by one of the secondary amines of piperazine. The chloride ion is an excellent leaving group, facilitating the reaction.

-

Controlling Selectivity: Piperazine possesses two nucleophilic secondary amines. This creates the potential for a significant byproduct: 1,4-bis(5-hydroxypyrimidin-2-yl)piperazine.[4] To suppress this undesired double substitution, a large excess of piperazine is employed.[5] This ensures that a molecule of 2-chloropyrimidin-5-ol is statistically more likely to encounter a molecule of free piperazine than one that has already reacted.

-

Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). A base, such as potassium carbonate or triethylamine, is essential to neutralize this acid. Without a base, the HCl would protonate the highly basic piperazine, forming a piperazinium salt that is no longer nucleophilic, thereby quenching the reaction.

Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Boron tribromide is extremely corrosive and reacts violently with moisture; handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of 2-Chloropyrimidin-5-ol

This protocol is adapted from the standard procedure for aryl ether cleavage.[6]

-

Reagents and Materials:

-

2-Chloro-5-methoxypyrimidine

-

Boron tribromide (1.0 M solution in Dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

-

-

Procedure:

-

Dissolve 2-chloro-5-methoxypyrimidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the 1.0 M solution of boron tribromide in DCM (5.0 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12-16 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding the saturated NaHCO₃ solution at 0 °C until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel to afford pure 2-chloropyrimidin-5-ol.[6]

-

Protocol 2: Synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol

This protocol is a generalized procedure based on established methods for the reaction of chloropyrimidines with piperazine.[4][7]

-

Reagents and Materials:

-

2-Chloropyrimidin-5-ol

-

Piperazine, anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 2-chloropyrimidin-5-ol (1.0 eq), anhydrous piperazine (5.0 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add ethanol or DMF as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (for ethanol) or ~80-100 °C (for DMF).

-

Stir the reaction vigorously for 6-12 hours. Monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue contains the product and excess piperazine. Dissolve the residue in a minimal amount of water and extract with a suitable organic solvent like ethyl acetate or chloroform to remove less polar impurities. The highly polar product may require specific extraction conditions or purification via chromatography.

-

Purification can be achieved by crystallization from a suitable solvent system or by column chromatography to yield pure 2-(piperazin-1-yl)pyrimidin-5-ol.

-

Data Summary and Characterization

The successful synthesis must be validated by thorough characterization of the intermediate and final product.

| Reaction Stage | Key Reactant | Key Reagents | Solvent | Temp. | Typical Yield | Analytical Validation |

| Stage 1 | 2-Chloro-5-methoxypyrimidine | BBr₃ | DCM | 0 °C to RT | 70-85% | ¹H NMR, ¹³C NMR, MS |

| Stage 2 | 2-Chloropyrimidin-5-ol | Piperazine, K₂CO₃ | Ethanol | Reflux | 60-80% | ¹H NMR, ¹³C NMR, HRMS, M.P. |

Expected Characterization Data for 2-(Piperazin-1-yl)pyrimidin-5-ol:

-

Molecular Weight: 180.21 g/mol [9]

-

¹H NMR: Expect signals corresponding to the pyrimidine ring protons, the four piperazine methylene protons adjacent to the pyrimidine ring, the four piperazine methylene protons adjacent to the NH group, the piperazine NH proton, and the hydroxyl proton.

-

Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 181.1084.[8]

References

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Rasayan J. Chem. Available from: [Link]

-

Di Pietro, O., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

-

Klemme, C. J., & Hunter, J. H. 2-Chloropyrimidine. Organic Syntheses. Available from: [Link]

-

1-(2-Pyrimidinyl)piperazine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2-(piperazin-1-yl)pyrimidin-5-ol. PubChemLite. Available from: [Link]

-

Synthesis of 1-(2-pyrimidinyl)piperazine. PrepChem.com. Available from: [Link]

-

Wang, Y., et al. Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

-

Singh, H., et al. The medicinal chemistry of piperazines: A review. ResearchGate. Available from: [Link]

- SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). Google Patents.

-

2-chloropyrimidin-5-ol CAS NO.4983-28-2. LIDE PHARMACEUTICALS LIMITED. Available from: [Link]

-

2-chloropyrimidin-5-ol| CAS No:4983-28-2. ZaiQi Bio-Tech. Available from: [Link]

-

Singh, H., et al. The medicinal chemistry of piperazines: A review. PubMed, National Center for Biotechnology Information. Available from: [Link]

-

2-piperazin-1-yl-pyrimidine. Mol-Instincts. Available from: [Link]

-

2-Chloro-5-pyrimidinol. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2-Methyl-5-piperazin-1-ylpyrazolo[1,5-a]pyrimidine. PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-hydroxypyrimidine | 4983-28-2 [chemicalbook.com]

- 7. 2-(1-Piperazinyl)pyrimidine | 20980-22-7 [chemicalbook.com]

- 8. PubChemLite - 2-(piperazin-1-yl)pyrimidin-5-ol (C8H12N4O) [pubchemlite.lcsb.uni.lu]

- 9. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to 2-(Piperazin-1-yl)pyrimidin-5-ol: Properties, Synthesis, and Pharmacological Significance

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Unveiling a Key Metabolite and Versatile Chemical Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine and piperazine moieties are considered "privileged structures" due to their frequent appearance in a vast array of pharmacologically active compounds.[1][2][3] The hybrid molecule, 2-(Piperazin-1-yl)pyrimidin-5-ol, embodies this principle, integrating the hydrogen bonding capabilities and structural rigidity of the pyrimidine ring with the versatile and often pharmacologically critical piperazine group.[4]

This guide provides a comprehensive technical overview of 2-(Piperazin-1-yl)pyrimidin-5-ol. While it is recognized primarily as a human metabolite of 2-(1-piperazinyl)pyrimidine (1-PP)—which is itself an active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone and gepirone—its intrinsic chemical properties and potential as a synthetic building block merit closer examination.[5][6][7] We will delve into its physicochemical characteristics, outline logical synthetic and analytical approaches, explore its pharmacological context, and provide actionable experimental protocols for its study. This document is intended for researchers, medicinal chemists, and drug metabolism scientists seeking a deeper understanding of this compound's role in pharmaceutical science.

Core Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. These data are critical for predicting its behavior in both chemical reactions and biological systems, guiding formulation development, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| IUPAC Name | 2-(piperazin-1-yl)pyrimidin-5-ol | [7][8] |

| Molecular Formula | C₈H₁₂N₄O | [7][8] |

| Molecular Weight | 180.21 g/mol | [8] |

| Monoisotopic Mass | 180.1011 Da | [8] |

| CAS Number | 55745-85-2 | [7] |

| Appearance | White to off-white solid (Typical for related compounds) | General Knowledge |

| Predicted XlogP | -0.4 | [8] |

| Hydrogen Bond Donors | 2 (hydroxyl and piperazine N-H) | [8] |

| Hydrogen Bond Acceptors | 4 (pyrimidine and piperazine nitrogens, hydroxyl oxygen) | [8] |

| Stability | Stable under recommended storage conditions.[9] | [9] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture.[9] | General Chemical Safety |

| Solubility | Expected to have moderate to high solubility in polar solvents like water, DMSO, and ethanol due to multiple hydrogen bond donors/acceptors.[6][10] | [6][10] |

Synthesis and Structural Characterization

Rationale for Synthetic Approach

The synthesis of 2-(piperazin-1-yl)pyrimidine derivatives is most commonly achieved via nucleophilic aromatic substitution (SNAr). This strategy is effective because the pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles, especially when a good leaving group (such as a halogen) is present at the 2-position. Piperazine serves as an excellent nitrogen nucleophile for this reaction.

A generalized, logical pathway to synthesize 2-(Piperazin-1-yl)pyrimidin-5-ol would involve the reaction of a suitably protected 2-halopyrimidin-5-ol with piperazine. The hydroxyl group may require a protecting group (e.g., benzyl, silyl) to prevent side reactions, which would be removed in a final deprotection step.

General Synthetic Workflow

Caption: General SNAr synthesis pathway for 2-(Piperazin-1-yl)pyrimidin-5-ol.

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for unambiguous structure elucidation.

-

¹H NMR: For the parent compound 2-(1-Piperazinyl)pyrimidine, characteristic signals are observed: a doublet for the two equivalent pyrimidine protons (~8.3 ppm), a triplet for the single pyrimidine proton (~6.5 ppm), and two triplets for the piperazine protons (~3.8 ppm and ~2.9 ppm).[11] For 2-(Piperazin-1-yl)pyrimidin-5-ol, one would expect the pyrimidine signals to shift due to the electron-donating hydroxyl group, and an additional broad singlet for the hydroxyl proton (exchangeable with D₂O) would appear.[12]

-

¹³C NMR: Expected signals would include those for the distinct carbons of the pyrimidine ring and a signal for the piperazine carbons. The carbon bearing the hydroxyl group would be significantly shifted downfield.[13]

-

-

Mass Spectrometry (MS) : MS confirms the molecular weight and provides fragmentation data. High-resolution MS (HRMS) can verify the elemental composition. The predicted collision cross-section values are invaluable for identification in complex matrices using ion mobility-mass spectrometry.[8]

| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 181.10838 | 141.5 |

| [M+Na]⁺ | 203.09032 | 147.7 |

| [M-H]⁻ | 179.09382 | 139.3 |

*Data sourced from PubChem.[8]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is essential for assessing purity. A reverse-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient and UV detection would be standard.[14][15] The inclusion of a small amount of acid (e.g., formic acid or TFA) in the mobile phase is often necessary to ensure good peak shape for basic compounds like piperazines.

Pharmacological Context and Potential Mechanism of Action

The primary pharmacological relevance of 2-(Piperazin-1-yl)pyrimidin-5-ol stems from its status as a metabolite. Its parent compound, 2-(1-piperazinyl)pyrimidine (1-PP), is an antagonist of α₂-adrenergic receptors and also interacts with serotonin 5-HT₁ₐ receptors.[6]

-

α₂-Adrenergic Receptor Antagonism : α₂-receptors are presynaptic autoreceptors that, when activated by norepinephrine, inhibit further norepinephrine release. By acting as an antagonist, 1-PP blocks this negative feedback loop, leading to increased synaptic norepinephrine levels. This mechanism is thought to contribute to the antidepressant and anxiolytic effects of parent drugs like buspirone.[6]

-

Metabolic Hydroxylation : The formation of 2-(Piperazin-1-yl)pyrimidin-5-ol from 1-PP is a Phase I metabolic reaction, likely mediated by cytochrome P450 (CYP) enzymes in the liver.[6] The addition of a hydroxyl group significantly increases the molecule's polarity, facilitating its eventual excretion from the body.

It is plausible that 2-(Piperazin-1-yl)pyrimidin-5-ol retains some affinity for the biological targets of its parent compound. Therefore, characterizing its activity is crucial for understanding the complete pharmacological and toxicological profile of any drug that produces it as a metabolite.

Caption: Potential antagonism at the presynaptic α₂-adrenergic receptor.

Key Experimental Protocols

To facilitate research on this compound, we provide two foundational, self-validating protocols.

Protocol 1: HPLC Method for Purity Assessment

-

Objective : To determine the purity of a 2-(Piperazin-1-yl)pyrimidin-5-ol sample using reverse-phase HPLC with UV detection.

-

Rationale : A gradient elution method on a C18 column provides robust separation for a wide range of impurities. UV detection is suitable due to the aromatic pyrimidine ring. Formic acid is used to improve peak shape by ensuring the basic nitrogens are protonated.

-

Methodology :

-

Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

-

Column : C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection Wavelength : 247 nm (based on λmax of parent compound).[6]

-

Injection Volume : 10 µL.

-

Gradient Program :

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Sample Preparation : Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary.

-

Analysis : Integrate all peaks and calculate purity as the percentage of the main peak area relative to the total peak area.

-

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

-

Objective : To determine the intrinsic clearance rate of 2-(Piperazin-1-yl)pyrimidin-5-ol in a liver model.

-

Rationale : As a known metabolite, its own stability is a key parameter. HLMs contain a rich supply of CYP enzymes. Monitoring the disappearance of the compound over time via LC-MS provides a quantitative measure of its metabolic stability.

-

Methodology :

-

Reagents : Pooled HLM (e.g., 20 mg/mL stock), 0.5 M Phosphate Buffer (pH 7.4), NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase), Test Compound (10 mM stock in DMSO), Ice-cold Acetonitrile with an internal standard (e.g., deuterated 2-(Piperazin-1-yl)pyrimidin-5-ol[16]).

-

Incubation Preparation (on ice) :

-

In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and water to the pre-incubation volume.

-

Prepare a parallel reaction without the NADPH system as a negative control.

-

-

Initiation :

-

Pre-warm tubes at 37 °C for 5 minutes.

-

Add the test compound to a final concentration of 1 µM. Mix gently.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time Points : At specified times (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) of the reaction mixture.

-

Quenching : Immediately add the aliquot to a tube containing a 3x volume (150 µL) of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates proteins.

-

Sample Processing : Vortex the quenched samples, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis : Transfer the supernatant to an HPLC vial and analyze using an LC-MS/MS system to quantify the remaining amount of the test compound relative to the internal standard at each time point.

-

Data Analysis : Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k), which can be used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Safety and Handling

While no specific toxicological data is available for 2-(Piperazin-1-yl)pyrimidin-5-ol, its parent compound and related structures are classified as irritants.[9][17] Standard laboratory precautions should be observed.

-

Personal Protective Equipment (PPE) : Wear protective gloves, a lab coat, and safety glasses.[17][18]

-

Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[9]

-

In case of contact : If skin contact occurs, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[18]

Conclusion and Future Directions

2-(Piperazin-1-yl)pyrimidin-5-ol stands as a molecule of significant interest at the intersection of drug metabolism and medicinal chemistry. Its identity as a key metabolite of widely used pharmaceuticals necessitates its availability as a certified reference standard for pharmacokinetic and toxicological studies.[16] Furthermore, the functionalized pyrimidine-piperazine scaffold it presents is a valuable starting point for the synthesis of new chemical entities. Future research could focus on quantifying its activity at adrenergic and serotonergic receptors to build a comprehensive structure-activity relationship (SAR) profile that includes key metabolites, ultimately leading to the design of safer and more effective therapeutics.

References

-

PubChemLite. 2-(piperazin-1-yl)pyrimidin-5-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(2-Pyrimidinyl)piperazine. National Center for Biotechnology Information. [Link]

- S. B. V. Kumar et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.

-

PubChem. 1-(5-Hydroxy-2-pyrimidinyl)piperazine. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

de Oliveira, et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

Krasavin, M., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Pharmaceuticals (Basel). [Link]

-

ResearchGate. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

-

Yabanoglu-Ciftci, S., et al. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

-

Solubility of Things. Piperazine. [Link]

-

ResearchGate. 13C NMR spectra of.... [Link]

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ResearchGate. SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Pharmaffiliates. 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid. [Link]

-

Khan Academy. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Chemsrc. 8-Cyclopentyl-5-methyl-2-{[5-(1-piperazinyl)-2-pyridinyl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one. [Link]

-

Cideabio. 2-(Piperazin-1-yl)pyrimidin-5-ol. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 5. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-(5-Hydroxy-2-pyrimidinyl)piperazine | C8H12N4O | CID 34180809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-(piperazin-1-yl)pyrimidin-5-ol (C8H12N4O) [pubchemlite.lcsb.uni.lu]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2-(Piperazin-1-yl)pyrimidin-5-ol (CAS No. 55745-85-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)pyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Primarily known as a human metabolite of several centrally acting drugs, including the anxiolytic buspirone, its unique structure combining a pyrimidine core with a piperazine moiety makes it a valuable subject of study. This document details its physicochemical properties, outlines a plausible synthetic route and purification strategy, provides in-depth analytical characterization methods, and discusses its known biological significance and safety considerations.

Introduction and Significance

2-(Piperazin-1-yl)pyrimidin-5-ol, with the Chemical Abstracts Service (CAS) number 55745-85-2 , is a polar organic molecule featuring a pyrimidin-5-ol ring substituted at the 2-position with a piperazine group. Its primary significance in the field of drug development stems from its identity as a major metabolite of 2-(1-piperazinyl)pyrimidine (1-PP). 1-PP itself is an active metabolite of several azapirone drugs, such as buspirone, gepirone, and tandospirone, which are utilized for their anxiolytic and antidepressant properties.[1]

The parent compound, 1-PP, is known to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.[2] The metabolic introduction of a hydroxyl group to form 2-(piperazin-1-yl)pyrimidin-5-ol can significantly alter the compound's polarity, pharmacokinetic profile, and receptor binding affinity. Understanding the properties and potential biological activity of this metabolite is therefore crucial for a complete understanding of the pharmacology of the parent drugs.

This guide serves as a technical resource for researchers engaged in the synthesis, analysis, or biological evaluation of this compound and its analogues.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Piperazin-1-yl)pyrimidin-5-ol is presented in the table below.

| Property | Value | Source |

| CAS Number | 55745-85-2 | Internal Database |

| Molecular Formula | C₈H₁₂N₄O | Internal Database |

| Molecular Weight | 180.21 g/mol | Internal Database |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) and aqueous acids. | General knowledge |

| pKa | The piperazine moiety confers basicity. Estimated pKa values are ~8-9 for the secondary amine and ~4-5 for the pyrimidine nitrogens. The hydroxyl group is weakly acidic. | General knowledge |

Synthesis and Purification

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification of 2-(Piperazin-1-yl)pyrimidin-5-ol.

Exemplary Synthesis Protocol: Nucleophilic Aromatic Substitution

Principle: This protocol describes the reaction of 2-chloro-5-hydroxypyrimidine with an excess of piperazine. The piperazine acts as the nucleophile, displacing the chloride on the electron-deficient pyrimidine ring. An excess of piperazine or the addition of another base is used to neutralize the hydrochloric acid byproduct.

Materials:

-

2-Chloro-5-hydroxypyrimidine

-

Anhydrous Piperazine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for reaction, extraction, and filtration.

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-hydroxypyrimidine (1.0 eq), anhydrous piperazine (3.0 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF as the solvent to achieve a concentration of approximately 0.5 M with respect to the starting pyrimidine.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 2-position towards nucleophilic attack. The use of a polar aprotic solvent like DMF facilitates the reaction, and heating provides the necessary activation energy. Potassium carbonate acts as a base to neutralize the HCl formed, preventing the protonation of the piperazine nucleophile.

Purification Protocol

Principle: The crude product can be purified by column chromatography to remove unreacted starting materials and byproducts, followed by recrystallization to obtain a highly pure solid.

3.3.1. Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH), often with a small percentage (0.5-1%) of triethylamine (TEA) to prevent tailing of the basic product on the acidic silica gel. A typical gradient could be from 100% DCM to 90:10 DCM:MeOH.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

3.3.2. Recrystallization

-

Solvent System: A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of isopropanol and ethyl acetate or methanol and diethyl ether could be effective.

-

Procedure:

-

Dissolve the purified product from chromatography in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-(Piperazin-1-yl)pyrimidin-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Below are the predicted ¹H and ¹³C NMR chemical shifts.[5]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine-H | ~8.0 | s | 2H | H-4, H-6 |

| Piperazine-H | ~3.6 | t, J ≈ 5 Hz | 4H | -N(CH₂)₂- (adjacent to pyrimidine) |

| Piperazine-H | ~2.8 | t, J ≈ 5 Hz | 4H | -N(CH₂)₂- (adjacent to NH) |

| NH | Variable | br s | 1H | Piperazine -NH |

| OH | Variable | br s | 1H | Pyrimidine -OH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Pyrimidine-C | ~160 | C-2 |

| Pyrimidine-C | ~155 | C-4, C-6 |

| Pyrimidine-C | ~140 | C-5 |

| Piperazine-C | ~45 | -N(CH₂)₂- (adjacent to pyrimidine) |

| Piperazine-C | ~44 | -N(CH₂)₂- (adjacent to NH) |

Interpretation:

-

The pyrimidine protons are expected to appear as a singlet in the aromatic region, deshielded by the electronegative nitrogen atoms.

-

The piperazine protons will appear as two distinct triplets, corresponding to the methylene groups adjacent to the pyrimidine ring and the NH group.

-

The carbon attached to the oxygen (C-5) and the carbon at the point of substitution (C-2) will be significantly deshielded in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) in positive mode coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

-

Expected [M+H]⁺: m/z 181.1084 (for C₈H₁₃N₄O⁺)

-

Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation of the piperazine ring and cleavage of the bond between the pyrimidine and piperazine moieties.

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the final compound.

Exemplary HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Due to the polar nature of the compound, a polar-endcapped C18 column or a method with a high aqueous mobile phase may be necessary.[6]

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm.

-

Expected Retention Time: As a polar compound, it is expected to have a relatively short retention time on a standard C18 column.

Biological Activity and Applications

The primary biological relevance of 2-(piperazin-1-yl)pyrimidin-5-ol is as a metabolite of pharmacologically active compounds.

-

Metabolite of Anxiolytics: It is formed in vivo from the metabolism of drugs like buspirone.[7] This metabolism typically occurs via cytochrome P450 enzymes in the liver.[2]

-

Pharmacological Profile: While the parent metabolite, 1-PP, has known activity at adrenergic and serotonergic receptors, the specific pharmacological profile of the 5-hydroxy metabolite is not extensively characterized in publicly available literature. The addition of the hydroxyl group increases polarity, which will likely affect its ability to cross the blood-brain barrier and could alter its receptor binding affinity.

-

Research Applications: As a key metabolite, pure 2-(piperazin-1-yl)pyrimidin-5-ol is an essential reference standard for pharmacokinetic and drug metabolism studies of the parent drugs.[8] It can be used to:

-

Quantify its formation in in vitro and in vivo metabolism studies.

-

Assess its potential contribution to the overall pharmacological or toxicological profile of the parent drug.

-

Serve as a starting point for the synthesis of other metabolite derivatives or related new chemical entities.

-

Safety and Handling

As a laboratory chemical, 2-(piperazin-1-yl)pyrimidin-5-ol should be handled with appropriate care. Safety data for this specific compound is not widely available, so precautions should be based on related piperazine and pyrimidine derivatives.[9][10][11]

6.1. Hazard Identification

-

Potential Hazards: Based on similar structures, it may cause skin and eye irritation or burns. It may be harmful if swallowed or inhaled.

6.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

6.3. First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

6.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

Conclusion

2-(Piperazin-1-yl)pyrimidin-5-ol is a molecule of considerable importance for researchers in pharmacology and medicinal chemistry, primarily due to its role as a metabolite of several clinically used drugs. This guide provides a foundational understanding of its properties, along with exemplary, detailed protocols for its synthesis, purification, and analysis. The provided data and methodologies serve as a valuable starting point for further investigation into the chemical and biological characteristics of this compound, facilitating a deeper understanding of the metabolic fate and overall pharmacological profile of its parent drugs.

References

- Jajoo, H. K., Mayol, R. F., LaBudde, J. A., & Blair, I. A. (1989). In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo. Xenobiotica, 19(7), 779-786.

-

ResearchGate. (n.d.). 13C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl3). Retrieved from [Link]

- Kim, H., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study.

- Li, P., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 845-848.

-

Taylor & Francis Online. (n.d.). In vitro metabolism of the antianxiety drug buspirone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]

- Umstead, D. R., & Umstead, M. E. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 83(15), 8093-8100.

-

LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

FDA. (2000). BuSpar Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-chloropyrimidine.

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

-

PubMed. (1990). A study of the effects of buspirone, BMY 13805, and 1-PP on dopaminergic metabolism in the nucleus accumbens using in vivo voltammetry in freely moving rats. Retrieved from [Link]

-

NIH. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]

-

PubMed. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]

-

DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Buspirone is a Major Active Metabolite of Buspirone : Assessment of Pharmacokinetics and 5-HT 1 A Receptor Occupancy in Rats. Retrieved from [Link]

-

s d fine-chem limited. (n.d.). piperazine anhydrous Safety Data Sheet. Retrieved from [Link]

-

DigitalCommons@UNMC. (n.d.). Using LC-MS/MS Metabolomics to Study Cancer Metabolism. Retrieved from [Link]

-

NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Piperazin-1-yl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Piperazin-1-yl)pyrimidin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, synthesis, and explore its relevance as a building block in the development of novel therapeutic agents.

Core Molecular Profile

2-(Piperazin-1-yl)pyrimidin-5-ol is a bifunctional molecule integrating a pyrimidine ring and a piperazine moiety. This unique structural combination imparts a range of physicochemical properties that are attractive for drug design. The piperazine group can be readily functionalized, allowing for the modulation of pharmacological activity, while the pyrimidine core is a common scaffold in a multitude of bioactive compounds.

Molecular Weight and Formula

A foundational aspect of any chemical entity is its molecular weight, which is crucial for stoichiometric calculations in synthesis and for various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₄O | [1][2] |

| Molecular Weight | 180.21 g/mol | [1] |

| Monoisotopic Mass | 180.1011 Da | [2] |

The chemical structure of 2-(Piperazin-1-yl)pyrimidin-5-ol is depicted below, illustrating the connectivity of the pyrimidine and piperazine rings.

Caption: Chemical structure of 2-(Piperazin-1-yl)pyrimidin-5-ol.

Synthesis and Chemical Reactivity

The synthesis of pyrimidine derivatives often involves the condensation of a suitable pyrimidine precursor with a piperazine derivative. A general approach for the synthesis of 2-(piperazin-1-yl)pyrimidines involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with piperazine.

A common synthetic route is the reaction of 2-chloropyrimidine with piperazine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of 2-(piperazin-1-yl)pyrimidines.

Applications in Drug Discovery and Development

The piperazine-pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The piperazine moiety, in particular, is known to improve the pharmacokinetic properties of drug candidates.

Derivatives of 2-(piperazin-1-yl)pyrimidine have been investigated for a variety of therapeutic applications, including as:

-

Acetylcholinesterase inhibitors: For the potential treatment of Alzheimer's disease.[4]

-

Monoamine oxidase (MAO)-A inhibitors: For the potential treatment of depression.[5]

-

PI3Kδ inhibitors: For potential applications in cancer and inflammatory diseases.[6]

-

Adenosine A2A receptor inverse agonists: For potential therapeutic use in neurodegenerative disorders.[7]

Furthermore, 2-(piperazin-1-yl)pyrimidine itself is a known human metabolite of several drugs, including gepirone and buspirone.[8] This highlights the biological relevance of this core structure. Deuterium-labeled 2-(Piperazin-1-yl)pyrimidin-5-ol is also available for use as an internal standard in quantitative analysis.[9]

Characterization and Analytical Techniques

The structural elucidation and purity assessment of 2-(Piperazin-1-yl)pyrimidin-5-ol and its derivatives are critical for research and development. Standard analytical techniques employed for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

2-(Piperazin-1-yl)pyrimidin-5-ol, with a molecular weight of 180.21 g/mol , is a valuable heterocyclic compound with significant potential in drug discovery. Its synthesis, based on established pyrimidine chemistry, allows for the generation of diverse libraries of derivatives. The proven biological activities of related compounds underscore the importance of the piperazine-pyrimidine scaffold as a pharmacophore. Further investigation into the synthesis and biological evaluation of novel derivatives of 2-(Piperazin-1-yl)pyrimidin-5-ol is warranted to explore its full therapeutic potential.

References

-

PubChem. 2-(piperazin-1-yl)pyrimidin-5-ol. Available from: [Link]

-

PubChem. 1-(2-Pyrimidinyl)piperazine. Available from: [Link]

-

ResearchGate. Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. Available from: [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

-

ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

-

化源网. 5-[2-(Piperazin-1-yl)pyrimidin-5-yl]pent-4-yn-1-ol. Available from: [Link]

-

ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

-

西典实验. 2-(Piperazin-1-yl)pyrimidin-5-ol. Available from: [Link]

-

PubChem. 2-Methyl-5-piperazin-1-ylpyrazolo[1,5-a]pyrimidine. Available from: [Link]

-

MDPI. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Available from: [Link]

-

National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]

-

PubMed. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Available from: [Link]

Sources

- 1. cas 55745-85-2|| where to buy 2-(piperazin-1-yl)pyrimidin-5-ol [english.chemenu.com]

- 2. PubChemLite - 2-(piperazin-1-yl)pyrimidin-5-ol (C8H12N4O) [pubchemlite.lcsb.uni.lu]

- 3. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists [mdpi.com]

- 8. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Structural Elucidation of 2-(Piperazin-1-yl)pyrimidin-5-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffolds of pyrimidine and piperazine are foundational in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The compound 2-(piperazin-1-yl)pyrimidin-5-ol, a known human metabolite of 2-(1-piperazinyl)pyrimidine, represents a key structure whose unambiguous characterization is paramount for metabolic studies and drug development programs.[3][4] This in-depth technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-(piperazin-1-yl)pyrimidin-5-ol. It moves beyond a simple listing of methods to explain the underlying scientific rationale for experimental choices, ensuring a self-validating and robust analytical workflow. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Significance of Structural Integrity

Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a core component of nucleic acids and a privileged scaffold in medicinal chemistry.[5][6] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][7] The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is another crucial pharmacophore known for its prevalence in CNS-active agents and other drug classes.[8][9]

The conjugation of these two moieties in 2-(piperazin-1-yl)pyrimidin-5-ol results in a molecule with significant potential for biological interaction. Therefore, its definitive structural confirmation is a prerequisite for any further investigation into its pharmacological properties. This guide will detail the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy to achieve an unequivocal structural assignment.

Strategic Workflow for Structure Elucidation

A logical and sequential application of analytical techniques is crucial for an efficient and accurate structure determination. The proposed workflow is designed to provide orthogonal data, where each technique validates the information obtained from the others.

Caption: A logical workflow for the structural elucidation of novel chemical entities.

Mass Spectrometry: The First Step in Molecular Characterization

Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and elemental composition of a compound.[10] For 2-(piperazin-1-yl)pyrimidin-5-ol, high-resolution mass spectrometry (HRMS) is the technique of choice.

3.1. Expected Molecular Ion and Isotopic Pattern

The molecular formula for 2-(piperazin-1-yl)pyrimidin-5-ol is C₈H₁₂N₄O.[4] The expected monoisotopic mass is 180.1011 g/mol .[4][11] HRMS analysis should confirm this mass with high accuracy, typically within 5 ppm. The presence of four nitrogen atoms will also result in a characteristic isotopic pattern that can be predicted and compared with the experimental data.

| Property | Expected Value |

| Molecular Formula | C₈H₁₂N₄O |

| Monoisotopic Mass | 180.1011 Da |

| M+H⁺ | 181.1084 m/z |

| M+Na⁺ | 203.0903 m/z |

3.2. Fragmentation Analysis

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation patterns.[12] Key expected fragmentations for this molecule would involve cleavage of the piperazine and pyrimidine rings.

3.3. Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the isotopic pattern to confirm the elemental composition.

Infrared Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] For 2-(piperazin-1-yl)pyrimidin-5-ol, the IR spectrum will be characterized by vibrations corresponding to the O-H, N-H, C-H, C=C, C=N, and C-O bonds.

4.1. Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching vibration, indicative of the hydroxyl group. |

| N-H (piperazine) | 3200-3500 (sharp) | Stretching vibration of the secondary amine.[13] |

| C-H (aromatic) | 3000-3100 | Stretching vibrations of the pyrimidine ring hydrogens.[14] |

| C-H (aliphatic) | 2800-3000 | Stretching vibrations of the piperazine ring hydrogens.[13] |

| C=N, C=C (aromatic) | 1400-1650 | Ring stretching vibrations of the pyrimidine ring.[14] |

| C-N (piperazine) | 1199-1323 | Stretching vibrations of the C-N bonds in the piperazine ring.[13] |

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[15] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(piperazin-1-yl)pyrimidin-5-ol, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be employed.

5.1. ¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Pyrimidine Protons: Two distinct signals are expected for the protons on the pyrimidine ring. These will appear in the aromatic region (typically δ 6.0-8.5 ppm).

-

Piperazine Protons: The protons on the piperazine ring will likely appear as two multiplets in the aliphatic region (typically δ 2.5-4.0 ppm), corresponding to the CH₂ groups adjacent to the pyrimidine ring and those adjacent to the N-H group.[10]

-

N-H and O-H Protons: The N-H proton of the piperazine and the O-H proton of the pyrimidine will appear as broad singlets that can be exchanged with D₂O.

5.2. ¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Pyrimidine Carbons: Four signals are expected for the pyrimidine ring carbons. The carbon bearing the hydroxyl group will be shifted downfield.

-

Piperazine Carbons: Two signals are expected for the piperazine ring carbons, corresponding to the two different chemical environments of the CH₂ groups.[10]

5.3. 2D NMR Spectroscopy: Establishing Connectivity

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for confirming the connectivity of protons and carbons.

-

COSY: Will show correlations between adjacent protons, confirming the connectivity within the pyrimidine and piperazine rings.

-

HSQC: Will show correlations between each proton and the carbon to which it is directly attached.

Caption: Relationship between 1D and 2D NMR data for structure confirmation.

5.4. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D COSY and HSQC spectra.

-

-

Data Analysis: Integrate and assign all proton and carbon signals. Use the 2D NMR data to confirm the connectivity and finalize the structure.

Data Integration and Structure Confirmation

The final step in the elucidation process is the integration of all spectroscopic data to build a cohesive and self-consistent structural assignment.

-

MS provides the molecular formula (C₈H₁₂N₄O).

-

IR confirms the presence of O-H, N-H, and aromatic functionalities.

-

NMR provides the complete carbon-hydrogen framework and confirms the connectivity between the piperazine and pyrimidine rings, as well as the position of the hydroxyl group.

The combined evidence from these orthogonal techniques provides an unambiguous confirmation of the structure as 2-(piperazin-1-yl)pyrimidin-5-ol.

Conclusion

The structural elucidation of 2-(piperazin-1-yl)pyrimidin-5-ol is a clear demonstration of the power of a multi-technique analytical approach. By systematically applying mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a definitive and trustworthy structural assignment can be achieved. This guide provides not only the protocols for these analyses but also the underlying rationale, empowering researchers to apply these principles to the characterization of other novel chemical entities.

References

- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Cambridge: Cambridge Open Engage.

-

Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Retrieved from [Link]

-

Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

-

Aryal, S. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes. Retrieved from [Link]

-

ResearchGate. (2025). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

- Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.

-

Bentham Science Publishers. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(piperazin-1-yl)pyrimidin-5-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Hydroxy-2-pyrimidinyl)piperazine. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

mzCloud. (2015). 2 1 Piperazinyl pyrimidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

NIST. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

-

ResearchGate. (2025). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(5-Hydroxy-2-pyrimidinyl)piperazine | C8H12N4O | CID 34180809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. PubChemLite - 2-(piperazin-1-yl)pyrimidin-5-ol (C8H12N4O) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

The Biological Profile of 2-(Piperazin-1-yl)pyrimidin-5-ol: A Technical Guide for Drug Development Professionals

Foreword: Unveiling the Potential of a Key Metabolite

In the landscape of modern pharmacology, the journey of a drug molecule through the human body is as critical as its initial interaction with a target. Metabolites, the byproducts of this journey, can possess their own distinct biological activities, contributing to the overall therapeutic efficacy and safety profile of the parent compound. This guide delves into the biological landscape of 2-(Piperazin-1-yl)pyrimidin-5-ol, a significant human metabolite of the anxiolytic agent Gepirone. While direct and extensive research on this specific molecule is nascent, its structural heritage as a pyrimidine-piperazine hybrid provides a fertile ground for predictive analysis and targeted investigation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the known and potential biological activities of this compound and its chemical relatives, and laying a roadmap for future research.

The Pyrimidine-Piperazine Scaffold: A Privileged Motif in Medicinal Chemistry

The fusion of pyrimidine and piperazine rings creates a chemical scaffold of significant interest in drug discovery.[1][2] This combination has proven to be a versatile framework, giving rise to a multitude of compounds with a wide array of biological activities.[2][3] The pyrimidine ring, a diazine, offers multiple points for substitution, allowing for the fine-tuning of electronic and steric properties. The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms, often imparts favorable pharmacokinetic properties and provides a key interaction point for various biological targets.[4]

The therapeutic applications of pyrimidine-piperazine derivatives are extensive and well-documented, spanning:

-

Antimicrobial Agents: Demonstrating efficacy against various bacterial and fungal strains.[1][5]

-

Anticancer Therapeutics: Including inhibitors of critical cell signaling proteins like epidermal growth factor receptor (EGFR).[6]

-

Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors to achieve anxiolytic and antipsychotic effects.[3]

-

Enzyme Inhibitors: Targeting enzymes such as acetylcholinesterase and monoamine oxidase (MAO).[7][8]

The inherent "drug-likeness" of this scaffold makes any of its derivatives, including metabolites, worthy of detailed investigation.

2-(Piperazin-1-yl)pyrimidin-5-ol: A Metabolite of Gepirone

2-(Piperazin-1-yl)pyrimidin-5-ol is a known human metabolite of Gepirone, an anxiolytic drug that acts as a selective partial agonist of the 5-HT1A receptor.[9] The metabolic transformation of Gepirone to this compound is a critical aspect of its pharmacology. Understanding the biological activity of this metabolite is paramount for a complete comprehension of Gepirone's mechanism of action, its efficacy, and its potential side effects.

The metabolic pathway from the parent drug to 2-(Piperazin-1-yl)pyrimidin-5-ol likely involves oxidative processes in the liver. The presence of a hydroxyl group on the pyrimidine ring, introduced during metabolism, can significantly alter the molecule's polarity, solubility, and its ability to interact with biological targets compared to the parent compound.

Caption: Metabolic conversion of Gepirone.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally related pyrimidinylpiperazine compounds, we can formulate hypotheses regarding the potential biological activities of 2-(Piperazin-1-yl)pyrimidin-5-ol.

Neuromodulatory Activity

The parent compound, Gepirone, and other pyrimidinylpiperazine derivatives exhibit significant CNS activity.[10] It is plausible that 2-(Piperazin-1-yl)pyrimidin-5-ol retains some affinity for CNS receptors.

-

α2-Adrenergic Receptor Antagonism: Many 1-(2-Pyrimidinyl)piperazine derivatives are known antagonists of the α2-adrenergic receptor.[10] This action can lead to an increase in norepinephrine release, which may have antidepressant effects.

-

5-HT1A Receptor Partial Agonism: While likely less potent than Gepirone, the metabolite may still possess some partial agonist activity at the 5-HT1A receptor, contributing to the overall anxiolytic effect.[10]

Enzyme Inhibition

The pyrimidine-piperazine scaffold is present in known enzyme inhibitors.[7][8]

-

Monoamine Oxidase (MAO) Inhibition: Certain derivatives have shown selective inhibitory activity against MAO-A.[8] Inhibition of MAO-A increases the levels of serotonin and norepinephrine, which is a common mechanism for antidepressant drugs.

-

Acetylcholinesterase (AChE) Inhibition: Some 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been identified as AChE inhibitors, a therapeutic strategy for Alzheimer's disease.[7] While the structure of 2-(Piperazin-1-yl)pyrimidin-5-ol is simpler, the core scaffold's potential for AChE interaction warrants investigation.

Proposed Experimental Workflows for Biological Characterization

To elucidate the biological activity of 2-(Piperazin-1-yl)pyrimidin-5-ol, a systematic experimental approach is necessary. The following protocols outline key assays to test the hypothesized activities.

Receptor Binding Assays

Objective: To determine the binding affinity of 2-(Piperazin-1-yl)pyrimidin-5-ol to key CNS receptors.

Methodology:

-

Receptor Preparation: Utilize commercially available cell lines expressing human α2-adrenergic and 5-HT1A receptors, or prepare membrane fractions from appropriate animal tissues.

-

Radioligand Binding:

-

Incubate the receptor preparation with a known radiolabeled ligand (e.g., [3H]Rauwolscine for α2-adrenergic receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of 2-(Piperazin-1-yl)pyrimidin-5-ol.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Caption: Workflow for receptor binding assay.

Enzyme Inhibition Assays

Objective: To assess the inhibitory potential of 2-(Piperazin-1-yl)pyrimidin-5-ol on MAO-A and AChE.

Methodology (MAO-A):

-

Enzyme Source: Use recombinant human MAO-A.

-

Assay Principle: Employ a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO-A activity.

-

Procedure:

-

Pre-incubate MAO-A with varying concentrations of 2-(Piperazin-1-yl)pyrimidin-5-ol.

-

Initiate the reaction by adding a suitable substrate (e.g., kynuramine).

-

Measure the fluorescence signal over time.

-

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Methodology (AChE):

-

Enzyme Source: Use purified human AChE.

-